4-(1,1-Dimethoxyethyl)pyrimidin-2-amine is a pyrimidine derivative characterized by the presence of a dimethoxyethyl group at the fourth position and an amine group at the second position of the pyrimidine ring. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is cataloged under various identifiers, including its CAS number 106157-85-1, and is available from multiple chemical suppliers. It is primarily synthesized through methods involving pyrimidine derivatives and substituted amines, which facilitate the incorporation of the dimethoxyethyl group into the pyrimidine structure .
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine falls under the classification of heterocyclic compounds, specifically pyrimidines. Pyrimidines are a class of aromatic compounds that contain nitrogen atoms in their ring structure, contributing to their diverse chemical reactivity and biological activity.
The synthesis of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine typically involves several key steps:
The reaction typically employs triethylamine as a base to neutralize the generated hydrochloric acid during the amination process. Monitoring can be performed using thin-layer chromatography (TLC) to track the progress of the reaction.
The molecular formula for 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine is C8H12N2O2, with a molecular weight of approximately 168.19 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine can participate in various chemical reactions due to its functional groups:
The reactivity of 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine makes it suitable for further derivatization in medicinal chemistry applications. The stability and reactivity profile are often assessed through controlled experiments under varying conditions.
The mechanism of action for compounds like 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine typically involves interaction with biological targets such as enzymes or receptors:
Studies have indicated that derivatives of pyrimidin-2-amines exhibit significant biological activity against various targets, including enzyme inhibition profiles relevant to diseases like cancer and infections .
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine is generally described as a solid at room temperature. Its melting point and solubility characteristics are crucial for its application in pharmaceuticals.
The compound is stable under normal conditions but may decompose upon exposure to strong acids or bases. Its solubility in organic solvents makes it suitable for various synthetic applications.
Relevant data include:
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine has potential applications in:
Pyrimidine derivatives constitute a privileged scaffold in kinase inhibitor development due to their ability to mimic endogenous purine nucleobases and competitively bind to the ATP-binding sites of kinases. This structural mimicry enables precise disruption of aberrant kinase signaling pathways implicated in oncogenesis and inflammatory diseases. The planar, electron-rich pyrimidine ring forms critical hydrogen bonds with kinase hinge regions through its N-1 and 2-amino group, while substituents at the 4- and 5-positions modulate selectivity and potency by interacting with adjacent hydrophobic pockets or allosteric sites [2] [6] [8].
Recent advances highlight the therapeutic impact of pyrimidine-based kinase inhibitors. For instance, aminopyrimidine-core compounds demonstrate significant activity against Polo-like kinase 4 (PLK4), a master regulator of centriole duplication overexpressed in breast, colorectal, and lung cancers. Compound 8h (featuring an aminopyrimidine core) exhibited exceptional PLK4 inhibition (IC₅₀ = 0.0067 μM) and potent antiproliferative effects against breast cancer cells. Its efficacy stems from hydrogen bonding between the pyrimidin-2-amine moiety and hinge residues Glu-90/Cys-92 of PLK4, alongside optimized hydrophobic interactions in the DFG motif region [2]. Similarly, pyrrolo[2,3-d]pyrimidines have yielded FDA-approved kinase inhibitors like ivosidenib (targeting IDH1) and clinical candidates blocking EGFR, JAK, and other oncogenic kinases [9].
Compound | Target(s) | Biological Activity | Structural Features |
---|---|---|---|
8h | PLK4 | IC₅₀ = 0.0067 μM; Antiproliferative in breast cancer | Aminopyrimidine core with solvent-exposed morpholine |
CFI-400945 | PLK4 | IC₅₀ = 0.26 nM; Phase II trials | 1H-indazole core |
VX680 | Aurora/PLK4 | PLK4 Kᵢ = 7.66 nM | Aminopyrazole core |
Ivosidenib | IDH1 | FDA-approved for AML | Pyrrolo[2,3-d]pyrimidine scaffold |
4-(1,1-Dimethoxyethyl)pyrimidin-2-amine | Building block | Intermediate for PLK4/kinase inhibitors | Dimethoxyethyl substituent at C4 |
The versatility of the pyrimidine scaffold facilitates "scaffold hopping" strategies to overcome limitations of first-generation inhibitors. For example, replacing centrinone’s nitrobenzene group with optimized aromatic systems improved metabolic stability (t₁/₂ > 145 min in liver microsomes) while maintaining PLK4 affinity [2]. As a synthetic intermediate, 4-(1,1-Dimethoxyethyl)pyrimidin-2-amine provides a versatile platform for introducing diverse pharmacophores at the C4 position, enabling rapid exploration of structure-activity relationships (SAR) in kinase inhibitor design [3] [5].
The 1,1-dimethoxyethyl group (−C(CH₃)(OCH₃)₂) represents a strategically designed bioisostere that enhances drug-like properties of pyrimidine derivatives. Its steric and electronic features confer three key advantages in medicinal chemistry applications:
Steric Protection and Conformational Restriction: The gem-dimethyl substitution creates significant steric bulk, shielding the pyrimidine ring from metabolic degradation while promoting selective binding to hydrophobic kinase subpockets. Molecular docking studies of analogues bearing this group reveal enhanced van der Waals contacts with residues lining the PLK4 DFG motif region compared to smaller substituents [2] [5].
Metabolic Stability Optimization: As a protected aldehyde precursor (acetal), the 1,1-dimethoxyethyl group resists rapid oxidative metabolism. This property directly addresses limitations of earlier PLK4 inhibitors like centrinone, which exhibited poor microsomal stability (t₁/₂ = 5.8 min). Analogues incorporating this motif demonstrate markedly extended plasma half-lives (t₁/₂ > 289 min), crucial for sustaining target engagement in vivo [2].
Synthetic Versatility: The acetal functionality serves as a synthetic handle for downstream modifications. Under mild acidic conditions, it can be hydrolyzed to reveal a reactive aldehyde, enabling reductive amination, nucleophilic additions, or fragment condensations to introduce complex pharmacophores. This flexibility is exploited in multi-step syntheses of kinase inhibitors, where the group acts as a "masked" carbonyl for late-stage diversification [3] [5].
Substituent | LogP | TPSA (Ų) | Metabolic Stability | Key Interactions |
---|---|---|---|---|
1,1-Dimethoxyethyl | 0.92 (Calc.) | 52.3 | High (t₁/₂ > 145 min) | Hydrophobic DFG pocket occupancy |
Phenyl | 2.13 | 38.3 | Moderate | π-Stacking with gatekeeper residues |
Hydroxymethyl | -0.77 | 66.8 | Low (susceptible to oxidation) | H-bonding with catalytic lysine |
Nitro | -0.28 | 96.6 | Low (toxicophore risk) | Polar interactions; safety concerns |
The electron-donating methoxy groups further modulate the pyrimidine ring's electron density, potentially enhancing π-stacking interactions with aromatic kinase residues. This electronic perturbation is evidenced by subtle shifts in the pyrimidine’s ¹³C-NMR signals (C4 resonance near δ 165–170 ppm) compared to unsubstituted analogues [1] [3]. When integrated into advanced PLK4 inhibitors, the 1,1-dimethoxyethyl motif contributes to low cytochrome P450 inhibition, reducing the risk of drug-drug interactions—a critical advancement over early-generation inhibitors [2].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: